3-(Azidomethyl)phenol
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Overview
Description
3-(Azidomethyl)phenol is an organic compound characterized by the presence of an azido group (-N₃) attached to a methyl group, which is further connected to a phenol ring
Scientific Research Applications
3-(Azidomethyl)phenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocycles and other complex organic molecules.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Utilized in the production of polymers and materials with specific functional properties.
Mechanism of Action
Target of Action
It’s known that phenolic compounds, such as phenol, have a wide range of targets including some fungi, viruses, and are slowly effective against spores . They are used as antiseptics and disinfectants . The azide group in 3-(Azidomethyl)phenol could potentially interact with various biological targets, but specific interactions would need further investigation .
Mode of Action
Phenolic compounds are known to interfere with bacterial cell wall synthesis, dna replication, or enzyme production . The azide group can participate in various reactions, such as cycloadditions, which could potentially interfere with biological processes .
Biochemical Pathways
Phenolic compounds are mainly biosynthesized by the shikimic acid pathway in plants . The biosynthesis of hydroxybenzoic acids, hydroxycinnamic acids, its aldehydes, alcohols, and esters, coumarins, phenylethanoids, flavonoids, anthocyanidins, proanthocyanidins, tannins, lignans, and glycosides are presented . The azide group in this compound could potentially affect these pathways, but specific effects would need further investigation.
Pharmacokinetics
It’s known that the small size of the azido label in similar compounds makes them efficient substrates for certain enzymes . This could potentially impact the bioavailability of this compound, but further studies are needed to confirm this.
Result of Action
Phenolic compounds are known to have antimicrobial properties . The azide group could potentially participate in various reactions, leading to a variety of effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of phenolic compounds. For instance, plant phenolics have a large influence on the end product in the agro-industrial and food sectors, exhibiting either positive or negative effects during food processing and thereby affecting the quality and economic worth of food and medicinal items . The azide group in this compound could potentially be influenced by environmental factors, but further studies are needed to confirm this.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-(Azidomethyl)phenol, like other phenolic compounds, can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is often determined by the phenolic structure of the compound, which can form hydrogen bonds and π-π interactions with biomolecules
Cellular Effects
Phenolic compounds can alter the ion permeability of phospholipid bilayers, which can influence cell function . They can also interact with specific proteins, affecting cell signaling pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azidomethyl)phenol typically involves the introduction of an azido group to a methyl-substituted phenol. One common method is the nucleophilic substitution reaction where a halomethylphenol (e.g., 3-(Chloromethyl)phenol) reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds as follows:
3-(Chloromethyl)phenol+NaN3→this compound+NaCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Safety measures are crucial due to the explosive nature of azides.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Concentrated sulfuric acid (H₂SO₄) for sulfonation, nitric acid (HNO₃) for nitration, and halogens (Cl₂, Br₂) for halogenation.
Major Products:
Oxidation: Quinones.
Reduction: Aminomethylphenol.
Substitution: Various substituted phenols depending on the electrophile used.
Comparison with Similar Compounds
3-(Chloromethyl)phenol: Similar structure but with a chloro group instead of an azido group.
3-(Bromomethyl)phenol: Similar structure but with a bromo group instead of an azido group.
3-(Hydroxymethyl)phenol: Similar structure but with a hydroxyl group instead of an azido group.
Uniqueness: 3-(Azidomethyl)phenol is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in click chemistry. This makes it a valuable compound for applications requiring specific and efficient chemical transformations.
Properties
IUPAC Name |
3-(azidomethyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-10-9-5-6-2-1-3-7(11)4-6/h1-4,11H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSOPDGCCPNWRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CN=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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